

history of Chrysanthemol discovery and characterization

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Characterization of **Chrysanthemol**

Introduction

Chrysanthemol, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of **chrysanthemol** is a critical determinant of the biological activity of the resultant pyrethroid esters, making the study of its individual stereoisomers essential for the development of effective and selective agrochemicals. This technical guide provides a comprehensive overview of the history of **chrysanthemol**'s discovery, its detailed characterization, and the experimental protocols central to its study.

History of Discovery and Key Researchers

The journey to understanding **chrysanthemol** is intrinsically linked to the study of pyrethrins, the insecticidal compounds found in the flowers of Chrysanthemum cinerariaefolium.[1] In the early 20th century, two future Nobel laureates, Hermann Staudinger and Leopold Ružička, conducted foundational research on the structure of natural pyrethrins.[2][3] Between 1910 and 1916, they successfully isolated two active compounds, pyrethrin I and pyrethrin II, and identified their core chemical structures as esters of two distinct cyclopropane monocarboxylic acids: chrysanthemic acid and pyrethric acid, respectively.[3][4] Although their initial proposed structure for the alcohol moiety contained some inaccuracies, their elucidation of the acid components was a landmark achievement, especially considering the limited analytical tools of the era.[4]



It was later understood that **chrysanthemol** is a key intermediate in the biosynthesis of these acids. The direct precursor to **chrysanthemol** is chrysanthemyl diphosphate (CPP), which is formed from the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[1][5] This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS).[1][5] Research has shown that CDS is a bifunctional enzyme, not only catalyzing the formation of CPP but also its subsequent hydrolysis to yield **chrysanthemol**.[1][5] This alcohol can then be oxidized to form chrysanthemic acid, the acidic part of Type I pyrethrin esters.[1]

Physicochemical and Spectroscopic Characterization

The precise identification and characterization of **chrysanthemol** rely on a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The fundamental properties of **chrysanthemol** are summarized in the table below, providing a baseline for its identification and handling in a research setting.

Property	Value	Source
Molecular Formula	C10H18O	[1][6]
Molecular Weight	154.25 g/mol	[1][6]
IUPAC Name	[2,2-dimethyl-3-(2-methylprop- 1-enyl)cyclopropyl]methanol	[1][6]
CAS Registry Number	18383-59-0 (for cis-isomer)	[1]
Boiling Point	264.39 °C (estimated at 760 mm Hg)	[7]
Flash Point	185.00 °F (85.00 °C) (estimated)	[7]
Density	0.888 g/cm³ at 25°C	[8]
logP (o/w)	2.837 (estimated)	[7]



Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation and confirmation of **chrysanthemol**.

Spectroscopic Technique	Key Signals and Assignments
¹H NMR (CDCl₃, ppm)	Signals corresponding to gem-dimethyl protons, a vinyl methyl group, cyclopropane protons, a vinyl proton, and the CH ₂ OH group protons.[1]
¹³C NMR (CDCl₃, ppm)	Resonances for the carbonyl carbon (if oxidized to the acid), vinyl carbons, cyclopropane carbons, quaternary carbon, vinyl methyl, and gem-dimethyl carbons.[1][9][10]
Infrared (IR) (cm ⁻¹)	Broad O-H stretch (~3300-3400 cm ⁻¹), C=C stretch (~1640 cm ⁻¹), and C-H stretches.[1][11] [12]
Mass Spectrometry (MS)	Used for identification and quantification, often in conjunction with Gas Chromatography (GC-MS).[1][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and the advancement of research. The following sections provide protocols for key experimental procedures involving **chrysanthemol**.

Protocol 1: Extraction of Crude Pyrethrins from Chrysanthemum cinerariaefolium

This protocol details the initial extraction of the pyrethrin mixture from the dried flowers.

- Preparation of Plant Material:
 - o Obtain high-quality, dried flower heads of Chrysanthemum cinerariaefolium.



- Grind the dried flowers into a fine powder (approximately 30 mesh).[15]
- Store the powder in a cool, dry, and dark environment to prevent degradation.[15]
- Solvent Extraction:
 - Weigh 100 g of the powdered pyrethrum flowers and place them into a Soxhlet apparatus.
 [16]
 - Use a solvent mixture of 15% acetone and 85% petroleum ether for extraction.[16]
 - Perform the extraction at room temperature for approximately 6 to 28 hours.
 - Separate the solvent from the exhausted flower material.
 - Evaporate the solvent at a temperature below 60°C to recover the crude pyrethrum extract.[16]

Protocol 2: Stereoselective Synthesis of Chrysanthemol

This protocol describes the synthesis of a specific **chrysanthemol** stereoisomer via the reduction of the corresponding chrysanthemic acid.[1]

- Apparatus Setup:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium
 aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[1]
- Reaction:
 - Dissolve (+)-trans-Chrysanthemic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring.[1]
 - After the addition is complete, gently reflux the mixture for a specified period to ensure complete reduction.
- Quenching and Workup:



- Cool the reaction mixture in an ice bath.
- Carefully add distilled water dropwise to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid.[1]
- Separate the ether layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude chrysanthemol.[1]
- Purification:
 - Purify the crude product using column chromatography to yield the desired chrysanthemol stereoisomer.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like **chrysanthemol**.[1]

- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).[1]
 - Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).[1][17]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
 - Injector Temperature: 250°C.[1][18]
 - Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp to a final temperature suitable for the elution of chrysanthemol.[1]
- Sample and Standard Preparation:



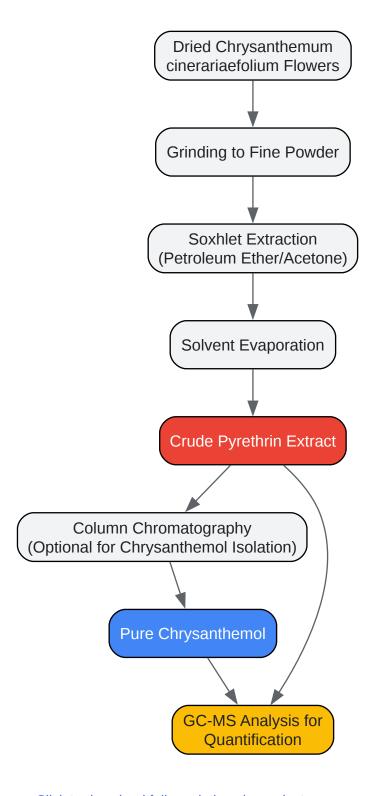
- Internal Standard (ISTD): Prepare a stock solution of a suitable ISTD (e.g., n-tridecane) in n-hexane.[1]
- Calibration Standards: Prepare a series of calibration standards containing known
 concentrations of chrysanthemol and a fixed concentration of the ISTD in n-hexane.[1]
- Sample Preparation: Accurately weigh a known amount of the essential oil or extract and dissolve it in a known volume of n-hexane containing the ISTD.[1]
- GC-MS Analysis:
 - Inject 1 μL of each standard and sample solution into the GC-MS system.
- Data Analysis:
 - Identify the chrysanthemol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.[1]
 - Construct a calibration curve by plotting the ratio of the peak area of chrysanthemol to
 the peak area of the ISTD against the concentration of the chrysanthemol standards.[1]
 - Determine the concentration of chrysanthemol in the sample using the calibration curve.
 [1]

Visualizations

The following diagrams illustrate key pathways and workflows related to chrysanthemol.

Caption: Biosynthetic pathway of **Chrysanthemol** from DMAPP.

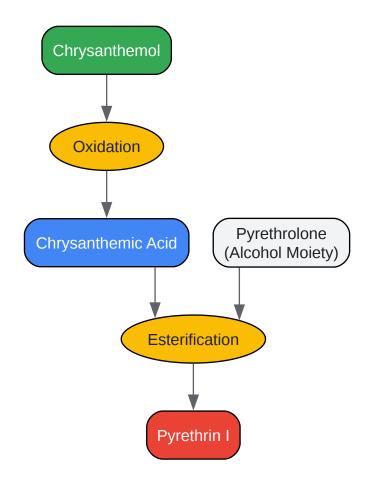




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Caption: Experimental workflow for isolation and analysis.





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Caption: Logical relationship of Pyrethrin I components.

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- To cite this document: BenchChem. [history of Chrysanthemol discovery and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213662#history-of-chrysanthemol-discovery-and-characterization]

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